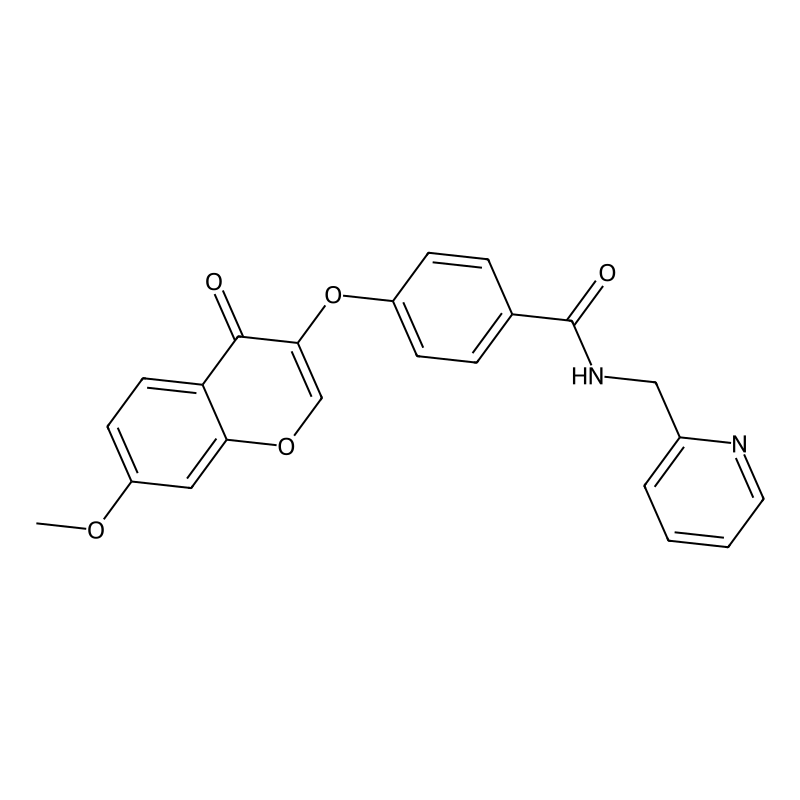

4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-2-ylmethyl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Search for Biological Activity

Scientific literature databases like PubMed and SciFinder haven't yielded any published research on this specific molecule. This might suggest the compound is either very new or not widely studied yet.

Chemical Structure Analysis

However, by analyzing the compound's structure, some potential areas for investigation can be hypothesized. The molecule contains several functional groups that are often associated with biological activity, including:

- A benzamide group, which can be involved in protein-ligand interactions

- A chromanone core (7-methoxy-4-oxo-4H-chromen-3-yl), a class of compounds with various reported biological activities including anti-inflammatory and anti-cancer properties

- A pyridinylmethyl group, which can be involved in interactions with enzymes or receptors

- A new drug candidate: The aforementioned functional groups suggest the molecule might have interesting biological properties. In vitro and in vivo studies would be needed to determine its potential as a therapeutic agent.

- A chemical tool: The molecule's specific structure could be useful for studying protein-ligand interactions or specific biological processes.

4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that features a chromone moiety, which is a bicyclic structure containing a benzopyran core. This compound consists of a chromone derivative linked to a benzamide through an ether bond, with a pyridine ring attached via a methylene bridge. The presence of the methoxy group and the oxo group contributes to its potential biological activities and chemical reactivity.

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

- Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution, allowing further functionalization.

- Coordination Chemistry: The nitrogen atom in the pyridine ring may coordinate with metal ions, forming metal complexes that exhibit diverse properties.

4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-2-ylmethyl)benzamide has shown promising biological activities:

- Anticancer Properties: Research indicates that derivatives of this compound can inhibit the STAT3 signaling pathway, which is crucial in various cancers. By preventing STAT3 activation, these compounds may induce apoptosis in cancer cells.

- Monoamine Oxidase Inhibition: Similar chromone-based compounds have demonstrated inhibitory effects on monoamine oxidase B, suggesting potential applications in treating neurodegenerative diseases .

The synthesis of 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-2-ylmethyl)benzamide can be achieved through several methods:

- Nucleophilic Acyl Substitution: A common approach involves reacting 7-methoxychromone with an appropriate benzoyl chloride in the presence of a base like triethylamine to form the amide.

- Coupling Reaction: The pyridine moiety can be introduced using a coupling reaction with pyridinylmethylamine or similar derivatives.

- Functional Group Modifications: Subsequent modifications may include methoxylation or oxidation steps to enhance biological activity.

This compound has potential applications in various fields:

- Pharmaceuticals: Due to its anticancer and neuroprotective properties, it could be developed into therapeutic agents.

- Chemical Biology: It may serve as a tool compound for studying cellular signaling pathways related to cancer and neurodegeneration.

Interaction studies have focused on the binding affinity of 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-2-ylmethyl)benzamide with target proteins like STAT3. Kinetic studies have shown that specific derivatives operate through non-competitive inhibition mechanisms . Further studies are needed to elucidate the detailed interaction modes and affinities.

Several compounds share structural features with 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-2-ylmethyl)benzamide, allowing for comparative analysis:

Uniqueness

The uniqueness of 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-2-yllmethyl)benzamide lies in its specific combination of chromone and pyridine functionalities, which may enhance its selectivity and efficacy against particular biological targets compared to other similar compounds.